molecular formula C7H4N2O3 B092671 2,1,3-Benzoxadiazole-5-carbaldehyde 1-oxide CAS No. 19164-42-2

2,1,3-Benzoxadiazole-5-carbaldehyde 1-oxide

Cat. No. B092671
CAS RN: 19164-42-2
M. Wt: 164.12 g/mol
InChI Key: XOGHVCWQRORUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,1,3-Benzoxadiazole-5-carbaldehyde 1-oxide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as BODIPY, which is a fluorescent dye. BODIPY has been widely used in various fields, including biochemistry, biology, and materials science.

Mechanism Of Action

The mechanism of action of BODIPY is based on its unique fluorescent properties. BODIPY has a high quantum yield, which means that it emits a high amount of light when excited by light of a specific wavelength. This property makes BODIPY an excellent fluorescent probe for studying biological molecules and processes.

Biochemical And Physiological Effects

BODIPY has been shown to have minimal biochemical and physiological effects on cells and organisms. It is non-toxic and does not interfere with cellular processes. This property makes BODIPY an excellent tool for studying biological processes without affecting the system being studied.

Advantages And Limitations For Lab Experiments

BODIPY has several advantages for lab experiments. It is highly fluorescent, non-toxic, and has minimal biochemical and physiological effects. However, BODIPY has some limitations. It has a relatively short fluorescence lifetime, which limits its use in time-resolved experiments. BODIPY also has a limited range of excitation and emission wavelengths, which limits its use in multicolor imaging.

Future Directions

There are several future directions for BODIPY research. One area of research is the development of new BODIPY derivatives with improved properties, including longer fluorescence lifetime and a wider range of excitation and emission wavelengths. Another area of research is the development of new applications for BODIPY, including the detection of specific biomolecules and the study of cellular processes in vivo. BODIPY also has potential applications in the development of new materials for use in electronics and photonics.

Synthesis Methods

The synthesis of BODIPY involves the reaction of 2,1,3-benzoxadiazole with aldehyde or ketone. The reaction is carried out in the presence of a base and a catalyst. The resulting product is a highly fluorescent compound that can be used in various applications.

Scientific Research Applications

BODIPY has been widely used in scientific research due to its unique properties. It is a highly fluorescent compound that can be used as a fluorescent probe for imaging and detection of biological molecules. BODIPY has been used to study the dynamics of cellular processes, including protein trafficking and signal transduction. It has also been used as a biosensor for detecting various analytes, including metal ions, neurotransmitters, and glucose. BODIPY has also been used in material science, including the development of organic light-emitting diodes and solar cells.

properties

IUPAC Name

1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-4-5-1-2-7-6(3-5)8-12-9(7)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGHVCWQRORUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=[N+](ON=C2C=C1C=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzoxadiazole-5-carbaldehyde 1-oxide

CAS RN

19164-42-2
Record name NSC368686
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.